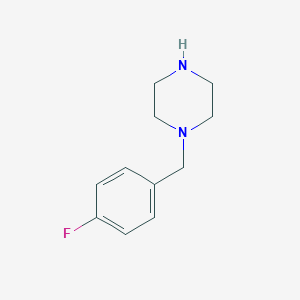

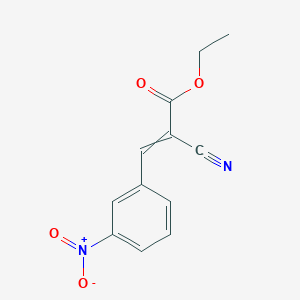

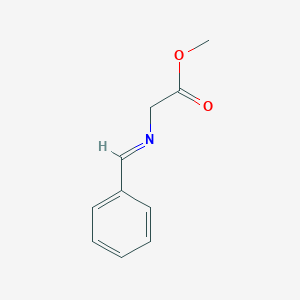

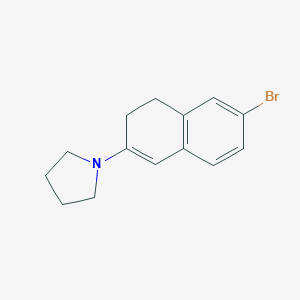

![molecular formula C13H11FN2O3S B186022 4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide CAS No. 6128-60-5](/img/structure/B186022.png)

4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide, commonly known as FSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. FSBA is a sulfonamide derivative that has a fluorine atom attached to the phenyl ring, making it a valuable tool for studying protein-protein interactions.

Mechanism Of Action

FSBA works by selectively modifying the lysine residues on one protein, which can then be used to study the interactions between that protein and other molecules. The modification of lysine residues occurs via a nucleophilic substitution reaction, in which the sulfonamide group of FSBA replaces the hydrogen atom on the ε-amino group of lysine.

Biochemical And Physiological Effects

FSBA has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a valuable tool for studying protein-protein interactions. However, it is important to note that FSBA can only modify lysine residues that are accessible to the solvent, and therefore may not be suitable for studying proteins that are buried within a complex.

Advantages And Limitations For Lab Experiments

One of the main advantages of using FSBA in lab experiments is its selectivity for lysine residues, which allows for the specific modification of one protein without affecting others. FSBA is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, as mentioned earlier, FSBA may not be suitable for studying proteins that are buried within a complex, and its use may also be limited by the availability of lysine residues on the protein of interest.

Future Directions

There are several future directions for the use of FSBA in scientific research. One potential application is in the study of protein-protein interactions in living cells, which would require the development of new methods for delivering FSBA to specific proteins within the cell. Another potential direction is the development of new derivatives of FSBA that can selectively modify other amino acid residues, such as cysteine or histidine. Finally, FSBA may also be useful in the development of new drugs that target specific protein-protein interactions, as it can be used to identify key lysine residues that are involved in these interactions.

Synthesis Methods

FSBA can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenylamino)benzoic acid. This intermediate can then be treated with thionyl chloride to form the corresponding acid chloride, which can react with sulfonamide to form FSBA.

Scientific Research Applications

FSBA has been used extensively in scientific research as a tool for studying protein-protein interactions. It is particularly useful for studying the interactions between proteins that have a high degree of structural similarity, as it can selectively modify one protein without affecting the other. FSBA has also been used to study the interactions between proteins and small molecules, as well as the interactions between proteins and nucleic acids.

properties

CAS RN |

6128-60-5 |

|---|---|

Product Name |

4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide |

Molecular Formula |

C13H11FN2O3S |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]benzamide |

InChI |

InChI=1S/C13H11FN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) |

InChI Key |

WSJNDEUUSVZQTE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)